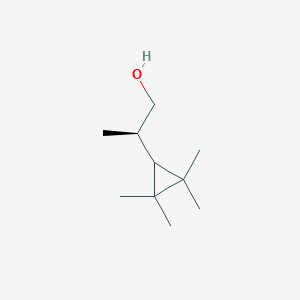

![molecular formula C15H28N2O5 B2669134 N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester CAS No. 178734-54-8](/img/structure/B2669134.png)

N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a peptide derivative, specifically a dipeptide consisting of L-alanine and L-valine, with additional modifications. The N-terminus of the alanine residue is modified with a N-[(1,1-dimethylethoxy)carbonyl] (also known as a tert-butoxycarbonyl or Boc group), which is a common protecting group used in peptide synthesis . The N-methyl group on the alanine residue indicates that the nitrogen of this residue is methylated. The C-terminus of the valine residue is in the form of a methyl ester .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain an amide linkage between the alanine and valine residues, characteristic of peptides. The Boc group would introduce an additional carbonyl group and a tert-butyl group on the N-terminus of the alanine residue. The methyl ester on the C-terminus of the valine residue would introduce another carbonyl group and a methyl group .Chemical Reactions Analysis

In terms of reactivity, the amide bond in the peptide backbone is generally stable under physiological conditions, but can be hydrolyzed under acidic or basic conditions or by enzymes called peptidases. The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. As a peptide, this compound would be expected to have solid state at room temperature, and its solubility would depend on the pH and polarity of the solvent. The presence of the Boc group and the methyl ester could increase its overall hydrophobicity .Aplicaciones Científicas De Investigación

Photocatalytic Oxidation in Water Treatment

Photocatalytic Oxidation of the Fungicide Metalaxyl : This study discusses the photocatalytic decomposition of Metalaxyl, a fungicide with a similar chemical structure, in aqueous suspensions containing TiO2. It was found to achieve complete mineralization of the fungicide, offering a potential method for water purification from such contaminants (Topalov, Molnár-Gábor, & Csanádi, 1999).

Chemical Synthesis and Analysis

13C NMR Sequence Analysis in Oligopeptide Syntheses : The study focuses on the synthesis of various diastereomeric N-protected dipeptide methyl esters, including derivatives of alanine and valine. This research is crucial for understanding the stereoselectivity of peptide bond formation, which is vital in the synthesis of complex peptides and proteins (Kricheldorf & Mang, 1982).

Spectroscopic and Electrochemical Studies

Ferrocenyl Triazole Amino Acid and Peptide Bioconjugates : This research examines ferrocenyl triazole amino acid and peptide derivatives synthesized through click chemistry. These compounds, including L-valine tert-butyl ester, were studied for their electrochemical properties, revealing insights into the structure-function relationships of such bioconjugates (Köster et al., 2008).

Polymer Synthesis and Properties

Amino Acid-Derived Poly(methylpropargyl ester)s : The study involved synthesizing chiral methylpropargyl ester monomers containing amino acid moieties. These were polymerized to create polymers with varying molecular weights and properties. The research contributes to the understanding of polymer synthesis using amino acid-derived monomers (Qu, Sanda, & Masuda, 2009).

Crystal Structure Analysis

Crystal Structure of L-Isoleucine N-Carboxy Anhydride : This study presents the crystal structure of an amino acid N-carboxy anhydride, which is vital for understanding the reactivity and polymerization behavior of such compounds. This research provides a foundation for developing new polymeric materials based on amino acid derivatives (Inada, Kanazawa, & Uekusa, 2015).

Safety and Hazards

Direcciones Futuras

The potential applications of this compound would depend on its intended use. If it’s a synthetic intermediate, it could be used in the synthesis of more complex peptides. If it’s a bioactive peptide or a prodrug, it could have potential applications in medicine or biology, which would require further studies to elucidate .

Propiedades

IUPAC Name |

methyl (2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-9(2)11(13(19)21-8)16-12(18)10(3)17(7)14(20)22-15(4,5)6/h9-11H,1-8H3,(H,16,18)/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLUDDQQOOVPLD-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2669053.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2669054.png)

![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2669056.png)

![Ethyl 2-(2-{[(3-chloroanilino)carbonyl]anilino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2669057.png)

![1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene](/img/structure/B2669059.png)

![2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2669061.png)

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2669063.png)

![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)

![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)

![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)

![2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2669074.png)